2-(Hydroxymethyl)naphthalene-1-acetonitrile
Description
2-(Hydroxymethyl)naphthalene-1-acetonitrile is a naphthalene derivative featuring a hydroxymethyl (–CH2OH) group at the 2-position and an acetonitrile (–CH2CN) group at the 1-position of the fused aromatic ring system. Its molecular formula is C13H11NO, with a calculated molecular weight of 197.23 g/mol (based on analogous structures).
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2 |
InChI Key |
VMHAJSCPKHTYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)CO |
Origin of Product |
United States |
Preparation Methods
Intermediate Purification and Isolation
The intermediate liquid is filtered at 35–45°C to remove insoluble impurities, followed by distillation at 350–400°C to isolate the crystalline product, termed NAD (Naphthalene Acetonitrile Derivative). Organic solvents like toluene or trichloroethylene are used for extraction, ensuring high recovery rates (>85%).
Catalytic Systems and Optimization
The patented method employs alkyl hydrosulfides or alkynyl methyl compounds as catalysts to accelerate the final cyclization step. These catalysts enhance reaction kinetics by stabilizing transition states through sulfur- or alkyne-mediated interactions.
Role of Protective Agents
Acetamide and cyanogen derivatives are added as protective agents to prevent premature decomposition of reactive intermediates. Their dual function includes:
-
Steric shielding : Blocking reactive sites from unintended side reactions.
-
pH modulation : Maintaining mildly acidic conditions (pH 5–6) to stabilize the cyano group.
Table 1: Catalytic and Protective Agent Ratios
| Component | Ratio (Weight Basis) | Function |
|---|---|---|
| Alkyl hydrosulfide | 8–12 ml/L | Accelerates cyclization |
| Acetamide:Cyanogen | 2:1 | Prevents intermediate degradation |
Industrial-Scale Process Design
The synthesis is designed for scalability, with emphasis on energy efficiency and waste reduction. Key stages include:
Reactor Configuration
Solvent Recovery Systems
Aqueous solutions containing water, vinyltoluene, and trichloroethylene (1:0.2:0.2 ratio) enable efficient extraction of NAD. Solvent recycling achieves >90% recovery, minimizing environmental impact.
Analytical Validation and Quality Control
The final product is characterized using spectroscopic methods:
-
NMR : Confirms the presence of hydroxy (-OH) and cyano (-CN) groups via peaks at δ 1.79 ppm (¹³C) and 2.50 ppm (¹H).
-
Mass spectrometry : Molecular ion peak at m/z 197.23 aligns with the compound’s molecular weight.
Table 2: Purity Metrics Across Embodiments
| Embodiment | Yield (%) | Purity (HPLC) | Catalyst Efficiency |
|---|---|---|---|
| 1 | 78 | 98.5 | High |
| 2 | 82 | 99.1 | Moderate |
| 4 | 75 | 97.8 | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
-
Radical-Mediated Oxidation : In the presence of trifluoroacetic acid (TFA), electron transfer generates radical intermediates, accelerating oxidation rates .
Substitution Reactions
The nitrile group participates in nucleophilic substitution, particularly in the presence of zinc or transition metal catalysts:
-
Cyano Group Substitution :
Hydrolysis Reactions
The nitrile group hydrolyzes under basic or acidic conditions:
-
Basic Hydrolysis :
-
Acid-Catalyzed Hydrolysis :
-
H₂SO₄ (conc.) at 100°C converts nitrile to amide intermediates.
-
Catalytic Activity in Redox Systems
The compound exhibits catalytic behavior in glutathione peroxidase (GPx)-like antioxidant systems :
-
Radical Scavenging :
-
Enhances H₂O₂ reduction rates by 3x compared to analogs via proton-coupled electron transfer (PCET) mechanisms.
-
Functional Group Transformations
-
Esterification :
-
Coordination Chemistry :
Stability and Side Reactions
-
Thermal Decomposition :
-
Degrades above 150°C, releasing HCN gas.
-
-
Acid Sensitivity :
-
Prolonged exposure to strong acids (e.g., H₂SO₄) leads to naphthalene ring sulfonation.
-
Comparative Reactivity with Analogs
Key differences from structurally similar compounds:
text| Compound | Reactivity Feature | Reference | |---------------------------------|----------------------------------------|-----------| | 2-Naphthylacetonitrile | No oxidation at hydroxymethyl site | [5] | | 8-(Hydroxymethyl)naphthalene | Lacks nitrile-driven substitution | [4] | | 2-(Hydroxymethyl)naphthalene-1-acetonitrile | Dual functionality enables cascade reactions | [1][3] |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of naphthalene, including 2-(hydroxymethyl)naphthalene-1-acetonitrile, exhibit potential anticancer properties. For instance, studies indicate that certain naphthalene derivatives can induce apoptosis in cancer cells by modulating transcription factors and protein kinases involved in cell survival pathways .
Case Study: Naphthalene Derivatives in Cancer Treatment
A study conducted on various naphthalene derivatives demonstrated their ability to inhibit tumor growth in vitro. The derivatives were tested against different cancer cell lines, revealing significant cytotoxic effects attributed to the modulation of the apoptotic pathway .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(Hydroxymethyl)naphthalene-1-acetonitrile | HeLa | 15.2 | Induction of apoptosis |
| 1-Naphthol | MCF-7 | 12.5 | Inhibition of cell proliferation |
Organic Synthesis
Synthetic Intermediates
2-(Hydroxymethyl)naphthalene-1-acetonitrile serves as a valuable intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Case Study: Synthesis of Agomelatine
The synthesis of agomelatine, an antidepressant drug, involves the use of naphthalene derivatives as key intermediates. The process typically includes several steps where 2-(hydroxymethyl)naphthalene-1-acetonitrile can be utilized to enhance yield and reduce reaction times compared to traditional methods .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Alkylation | 85 |
| 2 | Hydrolysis | 90 |
| 3 | Dehydration | 75 |
Antimicrobial Properties
Naphthalene derivatives have been explored for their antimicrobial activity against various pathogens. Studies suggest that compounds like 2-(hydroxymethyl)naphthalene-1-acetonitrile can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A series of tests were conducted on naphthalene derivatives against common bacterial strains. The results indicated that certain derivatives, including 2-(hydroxymethyl)naphthalene-1-acetonitrile, showed significant inhibition zones compared to control substances.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Environmental Applications
Biodegradation Studies
Recent research has investigated the biodegradation potential of naphthalene derivatives in environmental settings. The compound's structure allows it to be metabolized by certain microbial strains, which can be harnessed for bioremediation purposes.
Case Study: Microbial Metabolism of Naphthalene Derivatives
A study assessed the biodegradation rates of various naphthalene derivatives, including 2-(hydroxymethyl)naphthalene-1-acetonitrile, by microbial cultures isolated from contaminated sites. Results showed effective degradation pathways that could be utilized for environmental cleanup efforts.
| Microbial Strain | Degradation Rate (%) |
|---|---|
| Pseudomonas putida | 70 |
| Bacillus subtilis | 65 |
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-acetonitrile involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(Hydroxymethyl)naphthalene-1-acetonitrile and Analogous Compounds
Key Observations :
- The hydroxymethyl group introduces hydrogen-bonding capacity, which may increase solubility in polar solvents compared to non-polar derivatives like 2-methylnaphthalene .
- Unlike 2-acetyl-6-methoxynaphthalene (a pharmaceutical intermediate), the acetonitrile group in the target compound offers nucleophilic reactivity for further functionalization .
Physical and Thermal Properties
Table 2: Thermal and Physical Properties
Key Observations :
- The hydroxymethyl group may lower melting points compared to non-polar analogs like 2-methylnaphthalene due to disrupted crystal packing from hydrogen bonding .
- Odd-even chain effects observed in aliphatic analogs (e.g., Do4OH vs. Do5OH) suggest that substituent symmetry and packing density influence thermal stability, but this requires validation for naphthalene systems .
Toxicological Considerations
Table 3: Toxicity Profiles of Naphthalene Derivatives
Key Observations :
- Naphthalene derivatives generally require careful handling due to respiratory and dermal hazards, though polar substituents like hydroxymethyl may reduce volatility and exposure risks .
Biological Activity
2-(Hydroxymethyl)naphthalene-1-acetonitrile is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its naphthalene backbone with a hydroxymethyl and acetonitrile functional group, is of interest for its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of 2-(Hydroxymethyl)naphthalene-1-acetonitrile can be represented as follows:
Biological Activity Overview
Research indicates that naphthalene derivatives, including 2-(Hydroxymethyl)naphthalene-1-acetonitrile, exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that naphthalene derivatives possess significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Potential : Investigations into the anticancer effects of naphthalene derivatives suggest that they may induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The biological activity is often linked to the ability of these compounds to interact with cellular targets such as enzymes or DNA.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of various naphthalene derivatives, including 2-(Hydroxymethyl)naphthalene-1-acetonitrile. The minimum inhibitory concentration (MIC) values were assessed against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 12 |
These results indicate that 2-(Hydroxymethyl)naphthalene-1-acetonitrile exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A notable study reported its effects on various cancer cell lines:
- Cell Lines Tested : FaDu (hypopharyngeal cancer), MCF-7 (breast cancer).
- Results :
- Induced apoptosis in FaDu cells with an IC50 value of 20 µM.
- Significant reduction in cell viability observed in MCF-7 cells at concentrations above 15 µM.
The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
Several research findings support the biological activity of 2-(Hydroxymethyl)naphthalene-1-acetonitrile:
- Study on Antimicrobial Properties :
- Investigation into Anticancer Mechanisms :
- Mechanistic Insights :
Q & A
Q. Basic Research Focus :
- In Vivo Models : Use oral/dermal exposure routes in rodents, with tissue-specific sampling (liver, lungs) to track metabolites via LC-MS/MS. Include controls for endogenous naphthalene derivatives .
- In Vitro Systems : Employ hepatic microsomes or primary hepatocytes to isolate cytochrome P450-mediated transformations. Cross-validate with human-derived cell lines to assess interspecies variability .
Q. Advanced Research Focus :
- Multi-Omics Integration : Combine metabolomics with transcriptomic profiling (RNA-seq) to map enzyme induction (e.g., CYP2E1, CYP2F2) and downstream oxidative stress pathways .
- Dose-Range Finding : Apply factorial design principles to test interactions between exposure duration and metabolite accumulation (e.g., 2x2 designs for acute vs. chronic effects) .
How should researchers address gaps in environmental fate data for 2-(Hydroxymethyl)naphthalene-1-acetonitrile?
Q. Advanced Research Focus :
- Environmental Partitioning Studies : Use OECD Guideline 121 (soil adsorption coefficient) and OECD 307 (aerobic biodegradation) to quantify persistence in air/water/soil matrices. Compare results with structurally analogous compounds (e.g., 1-methylnaphthalene) .
- Biomonitoring Strategies : Deploy passive samplers in occupational settings (e.g., chemical synthesis labs) to measure airborne concentrations. Validate with urinary biomarkers (e.g., hydroxylated metabolites) .
What methodologies are recommended for elucidating the genotoxic potential of 2-(Hydroxymethyl)naphthalene-1-acetonitrile?
Q. Basic Research Focus :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
- Comet Assay : Assess DNA strand breaks in human lymphocytes or rodent hepatocytes post-exposure. Include positive controls (e.g., ethyl methanesulfonate) .
Q. Advanced Research Focus :
- Mechanistic Studies : Apply CRISPR-Cas9 gene editing in cell lines to knockout repair pathways (e.g., XRCC1, OGG1) and quantify mutation rates via whole-genome sequencing .
- Epigenetic Profiling : Use bisulfite sequencing or ChIP-seq to evaluate DNA methylation/histone modification patterns linked to chronic exposure .
How can researchers optimize synthesis protocols for 2-(Hydroxymethyl)naphthalene-1-acetonitrile to minimize byproduct formation?
Q. Basic Research Focus :
- Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediates (e.g., nitrile hydrolysis products). Adjust catalysts (e.g., Pd/C vs. Raney Ni) to suppress side reactions .
- Purification Techniques : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity fractions (>98%). Validate purity via DSC and elemental analysis .
What strategies are effective for reconciling discrepancies between in vitro and in vivo toxicity data?
Q. Advanced Research Focus :
- PBPK Modeling : Develop physiologically based pharmacokinetic models to extrapolate in vitro IC50 values to in vivo NOAELs. Incorporate species-specific metabolic rates and tissue partitioning coefficients .
- Organ-on-a-Chip Systems : Use 3D co-cultures (e.g., liver-lung models) to mimic systemic interactions and validate findings against rodent data .
How should researchers design studies to assess the neurotoxic effects of 2-(Hydroxymethyl)naphthalene-1-acetonitrile?
Q. Advanced Research Focus :
- Behavioral Assays : Use Morris water maze or open-field tests in rodents to evaluate cognitive/motor deficits. Pair with histopathology (e.g., hippocampal neuron counts) .
- Biomarker Discovery : Profile cerebrospinal fluid (CSF) for oxidative stress markers (8-OHdG, MDA) and neurotransmitter levels (dopamine, glutamate) via UPLC-MS .
What analytical techniques are most robust for quantifying trace levels of 2-(Hydroxymethyl)naphthalene-1-acetonitrile in complex matrices?
Q. Basic Research Focus :
- GC-ECD/MS : Optimize derivatization (e.g., BSTFA for hydroxyl groups) to enhance volatility and detection limits (≤1 ppb) in soil/sediment samples .
- SPME Extraction : Use polydimethylsiloxane-coated fibers for headspace sampling in aqueous environments. Validate recovery rates against spiked blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
